2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid
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Overview
Description
“2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid” is a chemical compound with the molecular formula C15H12BrNO3 . It has a molecular weight of 334.16 . This compound is related to Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromobenzoyl group, an amino group, and a carboxylic acid group .Scientific Research Applications
Synthesis and Anti-Cancer Applications
Research has demonstrated the synthesis of compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a derivative synthesized from 2-amino-5-methylbenzoic acid. This compound serves as a key intermediate in the production of anti-cancer drugs, notably those inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells (Cao Sheng-li, 2004).
Advanced Material Development
In the realm of materials science, derivatives of the mentioned compound have been explored for their potential in creating advanced materials. For instance, the molecular structure, vibrational spectra, and hyperpolarizability analysis of 2-amino-5-bromo-benzoic acid methyl ester have been investigated to understand its properties better. These studies are fundamental for applications in optoelectronic devices and sensors, where the material's ability to interact with light and electrical fields is crucial (N. Balamurugan et al., 2015).
Pharmaceutical Intermediates and Drug Discovery
Several studies focus on the synthesis of novel compounds for pharmaceutical applications. For example, derivatives have been synthesized for the evaluation of anti-Salmonella typhi activity, highlighting the potential of these compounds in developing new antimicrobial agents (E. Salama, 2020). Another study demonstrated the synthesis of novel sulfamoylbenzoates with significant activity against Malassezia furfur, suggesting a pathway for creating drugs to treat skin diseases caused by fungi (Lena Trifonov et al., 2020).
Analytical and Diagnostic Tools
The compound and its derivatives also find applications in analytical chemistry and diagnostics. For instance, regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines has been described, facilitating the production of N-aryl and N-alkyl anthranilic acid derivatives. These derivatives are valuable in developing metal ion-selective fluorosensing applications, showcasing the compound's role in creating sensitive diagnostic tools (C. Wolf et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid are cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
The compound acts by inhibiting COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound disrupts the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including pain sensation and inflammation. Therefore, the inhibition of this pathway can lead to reduced pain and inflammation .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation . This can result in alleviation of pain and other symptoms associated with inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and affect its action .
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRMSCIBXZXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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